3-(1,5-Diphenylpyrazol-3-yl)-1,5-diphenyl-pyrazole
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Overview
Description
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL is a complex organic compound with the molecular formula C30H22N4 and a molecular weight of 438.537 g/mol This compound is characterized by its unique structure, which includes two pyrazole rings connected by a biphenyl bridge, each substituted with phenyl groups
Preparation Methods
The synthesis of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity
Chemical Reactions Analysis
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced pyrazole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL can be compared with other similar compounds, such as:
3,5,3’,5’-Tetramethyl-1H,1’H-(4,4’)BIPYRAZOLYL: This compound has methyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
1,1’,3’,5’-Tetramethyl-1H,1’H-(3,4’)BIPYRAZOL-5-CARBOXYLIC ACID:
The uniqueness of 1,5,1’,5’-TETRAPHENYL-1H,1’H-(3,3’)BIPYRAZOLYL lies in its phenyl substitutions, which enhance its stability and potential for forming diverse chemical derivatives.
Properties
Molecular Formula |
C30H22N4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(1,5-diphenylpyrazol-3-yl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-23(14-6-1)29-21-27(31-33(29)25-17-9-3-10-18-25)28-22-30(24-15-7-2-8-16-24)34(32-28)26-19-11-4-12-20-26/h1-22H |
InChI Key |
FKQHQXPHXKOCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=NN(C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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